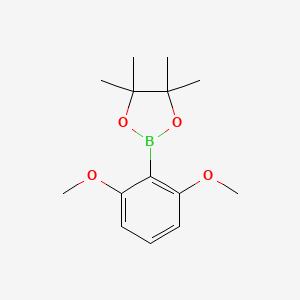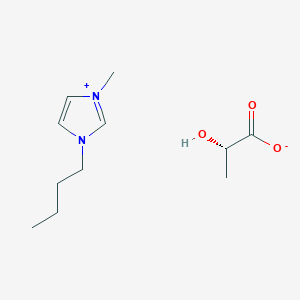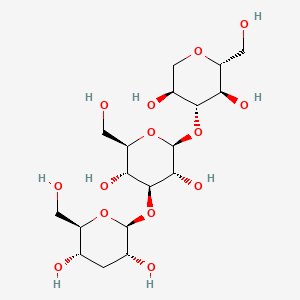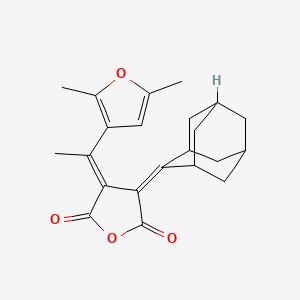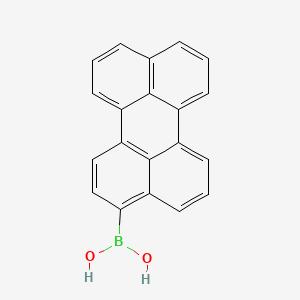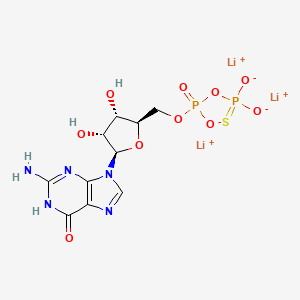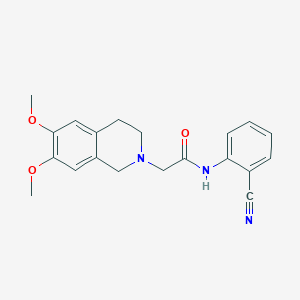
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)acetamide, or NCP-2DIDA, is a novel small molecule that has been the subject of much scientific research in recent years. NCP-2DIDA is a heterocyclic compound containing both an aromatic ring and an aliphatic ring. It is a highly polar compound with a low molecular weight, making it an ideal candidate for use in drug discovery and development. NCP-2DIDA has several interesting features that make it an attractive target for further research.
作用机制
NCP-2DIDA has been found to act as a potent agonist of the G-protein coupled receptor GPR55. GPR55 is expressed in the brain, heart, and other organs and is involved in the regulation of inflammation, pain, and cell proliferation. NCP-2DIDA has been found to bind to GPR55 and activate it, leading to the production of anti-inflammatory and anti-cancer signaling molecules. In addition, NCP-2DIDA has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
NCP-2DIDA has been found to have a variety of biochemical and physiological effects. In animal models, it has been found to reduce inflammation and cell proliferation, as well as to reduce the risk of cardiovascular disease. In addition, it has been found to improve glucose tolerance and reduce the risk of type 2 diabetes. Furthermore, it has been found to reduce the risk of obesity and metabolic syndrome.
实验室实验的优点和局限性
NCP-2DIDA has several advantages for laboratory experiments. It is a highly polar compound with a low molecular weight, making it ideal for use in drug discovery and development. In addition, it is relatively easy to synthesize and can be prepared in a single step or in multiple steps. However, there are some limitations to its use in laboratory experiments. NCP-2DIDA is a highly polar compound, which can make it difficult to solubilize in aqueous solutions. In addition, it is a relatively unstable compound and can degrade quickly when exposed to light or heat.
未来方向
NCP-2DIDA has been the subject of much scientific research in recent years, but there are still many unanswered questions. Further research is needed to better understand its mechanism of action, as well as its effects on a variety of diseases. In addition, further research is needed to better understand its pharmacokinetics and pharmacodynamics. Furthermore, further research is needed to identify new therapeutic uses for NCP-2DIDA and to develop more efficient methods of synthesis. Finally, further research is needed to develop more effective delivery systems for NCP-2DIDA, such as nanoparticles or liposomes.
合成方法
NCP-2DIDA can be synthesized using a variety of methods, including an asymmetric direct aldol reaction and an intramolecular cyclization reaction. The direct aldol reaction involves the condensation of an aldehyde and a ketone, followed by the addition of a base to form the desired product. The intramolecular cyclization reaction involves the addition of a nucleophile to a carbonyl group, followed by the addition of a base to form the desired product. Both methods require the use of a catalyst and can be carried out in a single step or in multiple steps.
科学研究应用
NCP-2DIDA has been studied extensively as a potential therapeutic agent for a variety of diseases. Its anti-inflammatory and anti-cancer properties have been demonstrated in several animal models. In addition, NCP-2DIDA has been found to be effective in the treatment of type 2 diabetes, obesity, and metabolic syndrome. It has also been shown to reduce the risk of cardiovascular disease and to improve the quality of life in patients with chronic kidney disease.
属性
IUPAC Name |
N-(2-cyanophenyl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-9-14-7-8-23(12-16(14)10-19(18)26-2)13-20(24)22-17-6-4-3-5-15(17)11-21/h3-6,9-10H,7-8,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOBTGNFTSKJMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC(=O)NC3=CC=CC=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



